[(2,2-Difluorocyclobutyl)methyl](methyl)amine
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Overview
Description
(2,2-Difluorocyclobutyl)methylamine is a chemical compound with the molecular formula C6H11F2N and a molecular weight of 135.15 g/mol It is characterized by the presence of a difluorocyclobutyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclobutyl)methylamine typically involves the reaction of difluorocyclobutyl compounds with methylamine under controlled conditions. One common method involves the use of difluorocyclobutyl bromide as a starting material, which undergoes nucleophilic substitution with methylamine to yield the desired product .
Industrial Production Methods
Industrial production of (2,2-Difluorocyclobutyl)methylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclobutyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones, while substitution reactions can produce a variety of functionalized amines .
Scientific Research Applications
(2,2-Difluorocyclobutyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclobutyl)methylamine involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in various chemical interactions, while the methylamine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
(2,2-Difluorocyclobutyl)methylamine can be compared with other similar compounds, such as:
[(2,2-Difluorocyclobutyl)methyl]amine: Lacks the methyl group, leading to different chemical properties.
(2,2-Difluorocyclobutyl)ethylamine: Contains an ethyl group instead of a methyl group, affecting its reactivity and applications.
(2,2-Difluorocyclobutyl)methylamine: Similar structure but with an ethylamine moiety, leading to variations in biological activity.
The uniqueness of (2,2-Difluorocyclobutyl)methylamine lies in its specific combination of the difluorocyclobutyl and methylamine groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
1-(2,2-difluorocyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C6H11F2N/c1-9-4-5-2-3-6(5,7)8/h5,9H,2-4H2,1H3 |
InChI Key |
WSWFBGANDAJKTE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC1(F)F |
Origin of Product |
United States |
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